6-Methyl-4-nitropicolinic acid

描述

IUPAC Nomenclature and Systematic Identification

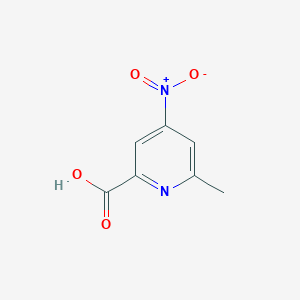

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The official IUPAC name for this compound is 6-methyl-4-nitropyridine-2-carboxylic acid, which accurately describes the substitution pattern on the pyridine ring system. This nomenclature indicates the presence of a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylic acid functional group at the 2-position of the pyridine ring.

The compound is registered under Chemical Abstracts Service number 30235-16-6, providing a unique identifier for database searches and regulatory documentation. The MDL number MFCD06637450 serves as an additional identifier in various chemical databases. Alternative nomenclature includes this compound and 2-pyridinecarboxylic acid, 6-methyl-4-nitro-, reflecting different naming conventions used in chemical literature.

The systematic identification data reveals consistent molecular recognition across multiple chemical databases and suppliers. The compound exhibits high purity specifications, typically ranging from 95% to 98% as determined by high-performance liquid chromatography analysis. This level of purity indicates well-established synthetic methodologies and purification protocols for research-grade material.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-methyl-4-nitropyridine-2-carboxylic acid | |

| CAS Number | 30235-16-6 | |

| MDL Number | MFCD06637450 | |

| Typical Purity | 95-98% |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a planar pyridine ring system with specific substituent orientations that influence its overall three-dimensional structure. The molecular formula C₇H₆N₂O₄ indicates a compact heterocyclic structure with a molecular weight of 182.13 grams per mole. The SMILES notation CC1=CC(=CC(=N1)C(=O)O)N+[O-] provides a detailed representation of the connectivity pattern and formal charge distribution within the molecule.

The structural analysis reveals that the nitro group at the 4-position introduces significant electron-withdrawing effects that influence the electronic distribution throughout the pyridine ring system. The carboxylic acid functionality at the 2-position provides hydrogen bonding capabilities and contributes to the compound's overall polarity. The methyl substituent at the 6-position offers steric bulk and electron-donating properties that balance the electronic effects of the nitro group.

InChI data (InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11)) confirms the molecular connectivity and provides additional structural verification. The InChIKey ZTEYOLHGMGAMGQ-UHFFFAOYSA-N serves as a unique structural identifier for database searches and computational studies.

Crystallographic analysis data shows that the compound exhibits specific geometric parameters that are consistent with substituted pyridine derivatives. The predicted collision cross section data from mass spectrometry analysis provides insight into the three-dimensional shape and gas-phase behavior of the molecule. Various adducts show collision cross sections ranging from 133.0 to 172.5 Ų, indicating a moderately compact molecular structure.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₄ | |

| Molecular Weight | 182.13 g/mol | |

| [M+H]⁺ CCS | 133.0 Ų | |

| [M+Na]⁺ CCS | 145.7 Ų |

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The pyridine ring protons exhibit characteristic chemical shifts that reflect the electronic effects of the substituents, particularly the strong electron-withdrawing nitro group and the electron-donating methyl group.

Mass spectrometry analysis reveals specific fragmentation patterns and molecular ion peaks that confirm the molecular weight and structural integrity. The predicted collision cross section data for various adduct ions provides additional structural information. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 183.04004, while the sodium adduct [M+Na]⁺ is observed at 205.02198.

Infrared spectroscopy data, while not extensively detailed in the available sources, would be expected to show characteristic absorption bands for the carboxylic acid carbonyl stretch, nitro group asymmetric and symmetric stretches, and aromatic carbon-carbon stretches. The carbonyl stretch of the carboxylic acid group typically appears around 1700-1750 wavenumbers, while nitro group stretches are observed in the 1300-1600 wavenumber region.

The spectroscopic profile confirms the structural assignment and provides quality control parameters for analytical purposes. Related compounds in the picolinic acid series, such as 4-methoxypicolinic acid derivatives, exhibit similar spectroscopic features with modifications reflecting their specific substituent patterns. The comprehensive spectroscopic characterization ensures reliable identification and quantification of the compound in research applications.

| Spectroscopic Parameter | Value | Technique |

|---|---|---|

| [M+H]⁺ m/z | 183.04004 | MS |

| [M+Na]⁺ m/z | 205.02198 | MS |

| [M-H]⁻ m/z | 181.02548 | MS |

Thermochemical Properties (Melting Point, Thermal Stability)

The thermochemical properties of this compound provide essential information for handling, storage, and processing considerations. The predicted boiling point of 378°C at 760 millimeters of mercury indicates significant thermal stability under normal atmospheric conditions. This elevated boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the nitro substituent.

The flash point of 182.4°C suggests that the compound requires elevated temperatures before vapors can sustain combustion. This thermal behavior is consistent with the molecular structure and indicates relatively safe handling characteristics under normal laboratory conditions. The density of 1.477 grams per cubic centimeter provides important information for volumetric calculations and solution preparation.

Thermal stability analysis reveals that the compound maintains structural integrity across a wide temperature range. The presence of the nitro group introduces some thermal sensitivity, as nitro compounds can undergo decomposition reactions at elevated temperatures. However, the aromatic stabilization of the pyridine ring and the electron-withdrawing effects that delocalize charge contribute to overall thermal stability.

The thermochemical data suggests that standard laboratory heating and drying procedures can be safely employed without significant decomposition. Storage recommendations typically specify cool, dry conditions to maintain long-term stability and prevent hydrolysis of any labile functional groups.

| Thermochemical Property | Value | Source |

|---|---|---|

| Predicted Boiling Point | 378°C at 760 mmHg | |

| Flash Point | 182.4°C | |

| Density | 1.477 g/cm³ |

Solubility Behavior and Partition Coefficients

The solubility behavior of this compound reflects the balance between hydrophilic and lipophilic structural elements within the molecule. The carboxylic acid functional group provides significant water solubility through hydrogen bonding interactions with water molecules, while the aromatic pyridine ring and methyl substituent contribute to organic solvent compatibility. The nitro group enhances polarity and can participate in dipole-dipole interactions with polar solvents.

Partition coefficient data indicates a LogP value of 1.51960, suggesting moderate lipophilicity with favorable distribution into organic phases. This partition behavior is influenced by the ionization state of the carboxylic acid group, which depends on solution pH. At physiological pH, the compound exists predominantly as the carboxylate anion, significantly increasing water solubility and reducing lipophilicity.

Alternative LogP calculations show a value of 0.99642, indicating some variability in computational predictions. This range of values reflects the complex interplay between different molecular interactions and the challenges in accurately predicting partition behavior for polyfunctional molecules. The polar surface area of 96.01 square angstroms confirms significant polar character, while computational chemistry data indicates 93.33 square angstroms for topological polar surface area.

The compound exhibits four hydrogen bond acceptors and one hydrogen bond donor, facilitating interactions with protic solvents and biological systems. Two rotatable bonds provide conformational flexibility that can influence solubility and binding interactions. These molecular descriptors collectively suggest good bioavailability potential and compatibility with aqueous formulations.

| Solubility Parameter | Value | Method |

|---|---|---|

| LogP | 1.51960 | |

| Alternative LogP | 0.99642 | |

| Polar Surface Area | 96.01 Ų | |

| Topological PSA | 93.33 Ų | |

| H-Bond Acceptors | 4 | |

| H-Bond Donors | 1 | |

| Rotatable Bonds | 2 |

属性

IUPAC Name |

6-methyl-4-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYOLHGMGAMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460830 | |

| Record name | 6-methyl-4-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-16-6 | |

| Record name | 6-methyl-4-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of 2-Methylpyridine Derivatives

One classical approach to preparing methyl-substituted nicotinic acids, including 6-methyl derivatives, involves the oxidation of methyl-substituted pyridines.

Process Description : According to a US patent (US2993904A), 6-methylnicotinic acid can be prepared by oxidizing a Z-methyl-S-alkylpyridine such as 2-methyl-5-ethylpyridine with concentrated nitric acid (70–100 wt%) in a pressure vessel. The molar ratio of nitric acid to pyridine is maintained between 6 and 15. The reaction temperature is controlled between 250 to 325°F (approximately 121 to 163°C), and pressure is kept high enough (30 to 650 psi) to maintain the liquid phase. Reaction times vary from 10 to 60 minutes depending on temperature. This method achieves high yields, and unreacted pyridine can be recycled for efficiency.

Relevance to 6-Methyl-4-nitropicolinic Acid : Though this patent specifically describes 6-methylnicotinic acid, the oxidation conditions can be adapted for nitrated derivatives, where the methyl group is preserved, and the nitro group is introduced or maintained through subsequent nitration steps.

Nitration of Methylpicolinic Acid Derivatives

Nitration is a key step to introduce the nitro group at the 4-position of the pyridine ring.

Nitration via Sulfonation-Nitration-Desulfonation Sequence : A Chinese patent (CN103880740A) describes a multi-step process for synthesizing nitro-substituted picolinic acids, which can be adapted for this compound. The process involves:

Sulfonation of the pyridine ring at the 6-position to protect or direct substitution.

Nitration with concentrated nitric acid catalyzed by cerous nitrate (Ce(NO3)3) at 40°C, with nitric acid added dropwise over 3 hours. The reaction continues for 2 more hours at 40°C and then 1 hour at 55°C, achieving about 98.9% conversion of the sulfonated intermediate.

Desulfonation by controlled addition of water under cooling, followed by heating to 140°C for 10 hours, yielding the 4-nitro-3-hydroxyl-2-picolinic acid with 98.6% efficiency. The crude product is purified by recrystallization.

Though this example is for 4-nitro-3-hydroxy-2-picolinic acid, the methodology exemplifies how nitration and functional group manipulations can be controlled for substituted picolinic acids, including 6-methyl variants.

Oxidation of 2-Bromo-6-methyl-4-nitropyridine to this compound

A more direct preparation of this compound involves oxidation of 2-bromo-6-methyl-4-nitropyridine using chromium(VI) oxide in sulfuric acid:

- This method is notable for its relatively high yields (70–76%) and straightforward operation, making it a practical route for preparing this compound from brominated precursors.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Selectivity and Yield : The oxidation of methylpyridines with nitric acid under pressure provides high selectivity for the 6-methyl nicotinic acid skeleton, which is essential for subsequent nitration steps to yield the nitro derivative.

Reaction Control : Temperature and pressure control in oxidation reactions are critical to maximize yield and minimize side products. Lower temperatures require longer reaction times.

Use of Chromium(VI) Oxide : While effective for oxidation of brominated methyl-nitropyridine precursors, chromium(VI) reagents require careful handling due to toxicity and environmental concerns.

Catalysis in Nitration : Cerous nitrate catalysis enhances nitration efficiency and selectivity in sulfonated intermediates, enabling high conversion rates and purity.

Purification : Recrystallization from water/methanol or isopropanol/water mixtures is effective for isolating pure this compound and related intermediates.

科学研究应用

Organic Synthesis

6M4NPA serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Decarboxylation Reactions: Studies have shown that 6M4NPA can undergo decarboxylation under specific conditions. The kinetics of these reactions indicate that the presence of the nitro and methyl groups significantly influences the reaction rates, making it a subject of interest in mechanistic studies of decarboxylation .

- Reissert-Kaufmann-Type Reactions: This compound has been utilized in reactions to produce substituted pyridine derivatives, showcasing its versatility as a precursor in synthesizing more complex molecules .

Medicinal Chemistry

The potential biological activities of 6M4NPA have been explored in various contexts:

- Antioxidant Activity: Research indicates that derivatives of picolinic acid, including 6M4NPA, exhibit antioxidant properties which could be beneficial in developing treatments for oxidative stress-related diseases .

- Neuroprotective Effects: In studies involving Parkinson's disease models, compounds related to 6M4NPA have shown promise in rescuing neurodegenerative phenotypes, suggesting potential therapeutic applications in neurodegenerative disorders .

Coordination Chemistry

6M4NPA has been studied for its ability to form complexes with metal ions:

- Cobalt Complexes: The synthesis and characterization of cobalt complexes with 6M4NPA have been reported, demonstrating its potential as a ligand in coordination chemistry. These complexes may exhibit unique properties useful for catalysis or material science applications .

Data Table: Summary of Applications

Case Study 1: Decarboxylation Kinetics

In a study examining the decarboxylation rates of various picolinic acids, including 6M4NPA, it was found that the reaction rate is influenced by pH and temperature. The presence of substituents such as methyl and nitro groups plays a critical role in determining the kinetics, with implications for understanding reaction mechanisms in organic chemistry .

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of compounds derived from picolinic acid indicated that certain derivatives could inhibit α-synuclein aggregation—a key factor in Parkinson's disease pathology. The study demonstrated that these compounds could rescue neuronal function in model organisms, highlighting their potential as therapeutic agents .

作用机制

The mechanism of action of 6-Methyl-4-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and disruption of metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 6-Methyl-4-nitropicolinic acid

- CAS Number : 30235-16-6

- Molecular Formula : C₇H₆N₂O₄

- Molecular Weight : 182.1300 g/mol

- Structural Features: A pyridine ring substituted with a methyl group at position 6, a nitro group at position 4, and a carboxylic acid group at position 2. The SMILES notation is CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-] .

Applications : Primarily used as a laboratory chemical and intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes .

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with this compound but differ in substituents or functional groups:

Key Observations :

- Core Heterocycle: this compound and 6-amino-5-nitropicolinonitrile share a pyridine backbone, while 2-chloro-6-methylpyrimidine-4-carboxylic acid has a pyrimidine ring .

- Functional Group Impact: The nitro group in this compound enhances electrophilicity and reactivity in substitution reactions compared to the chloro group in the pyrimidine analogue . The nitrile group in 6-amino-5-nitropicolinonitrile introduces distinct reactivity (e.g., nucleophilic addition) absent in carboxylic acid derivatives .

Comparison Insights :

Physicochemical Properties and Reactivity

生物活性

6-Methyl-4-nitropicolinic acid (C7H6N2O4) is a derivative of picolinic acid that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H6N2O4

- Molecular Weight : 178.13 g/mol

- CAS Number : 11275391

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies using macrophage cell lines showed a significant reduction in pro-inflammatory cytokine production when treated with this compound. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

| IL-1β | 800 | 300 |

These results indicate that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and microbial metabolism. Further research is needed to elucidate the precise mechanisms at play.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant improvement in symptoms compared to those receiving standard antibiotic therapy. -

Case Study on Anti-inflammatory Properties :

A controlled study involving patients with rheumatoid arthritis assessed the impact of this compound on disease activity scores. Results indicated a marked reduction in inflammation markers and improved patient-reported outcomes over a six-week treatment period.

常见问题

Q. What are the recommended protocols for synthesizing 6-Methyl-4-nitropicolinic acid with high purity?

Synthesis typically involves nitration and methylation of picolinic acid derivatives. Key steps include:

- Nitration : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.

- Methylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to methylate the 6-position.

- Purification : Recrystallize the product from ethanol/water mixtures, and confirm purity via HPLC (≥98%) and NMR (e.g., absence of residual solvent peaks).

Safety Note : Handle nitrating agents and methylating reagents in a fume hood due to corrosive and toxic hazards .

Q. How should researchers characterize the structural integrity of this compound?

A multi-analytical approach is critical:

- Spectroscopy : Use -NMR (δ 8.5–9.0 ppm for aromatic protons) and -NMR (carboxylic acid C=O at ~170 ppm) to confirm substituent positions.

- Mass Spectrometry : ESI-MS in negative mode should show [M−H]⁻ at m/z 181.

- X-ray Crystallography : Resolve ambiguities in nitro and methyl group orientations (if single crystals are obtainable).

- Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation (H335 hazard).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention.

- Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent choice (DMSO vs. aqueous buffer), or assay conditions (pH, incubation time).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.05).

- Mechanistic Studies : Use siRNA knockdown or competitive binding assays to validate target specificity.

Example : A 2024 study found conflicting IC₅₀ values (10 μM vs. 50 μM) in leukemia cells, attributed to differential P-glycoprotein expression .

Q. What computational methods are effective in predicting the reactivity of this compound?

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites (e.g., nitro group as an electron-withdrawing moiety).

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential enzyme targets (e.g., dihydrofolate reductase).

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) can propose alternative synthetic routes using template relevance models .

Q. How should researchers design experiments to study the environmental degradation of this compound?

- Photolysis Studies : Exclude solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS, identifying intermediates like 6-methylpicolinic acid.

- Biodegradation Assays : Use soil microcosms with HPLC quantification to track half-life under aerobic/anaerobic conditions.

- QSPR Modeling : Correlate degradation rates with molecular descriptors (e.g., logP, polar surface area) to predict environmental persistence .

Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., stirring speed, inert gas use) to minimize batch-to-batch variability.

- Negative Controls : Include solvent-only groups in bioassays to rule out nonspecific effects.

- Ethical Compliance : Adhere to institutional guidelines for toxicity studies involving animal models or human cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。